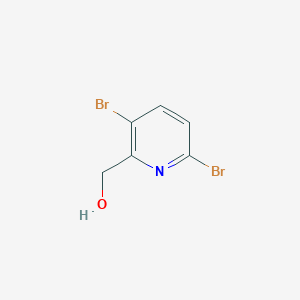

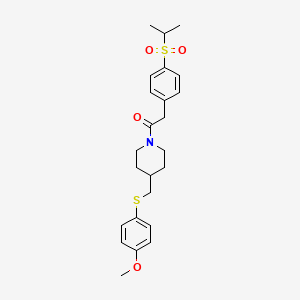

![molecular formula C23H18FN3O4S2 B2530239 Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate CAS No. 1261022-24-5](/img/structure/B2530239.png)

Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves several steps. One approach utilizes 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons. These intermediates are used to prepare thieno[3,2-d]pyrimidine-7-carbonitriles and 4-oxo-thieno[3,2-d]pyrimidines. Additionally, unexpected thieno[3,4-b]pyridine-7-carboxamides are formed .

Molecular Structure Analysis

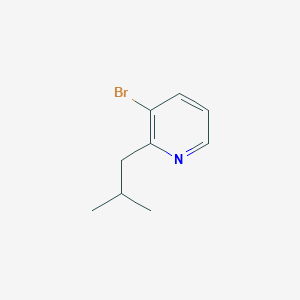

The molecular formula of Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is C~22~H~16~FNO~4~S~2~ . It contains a fused thieno[3,2-d]pyrimidine ring system and an acetyl group linked to an amino group on the benzoate moiety.

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including cross-coupling reactions and cyclizations. For example, it has been employed in the cross-coupling of phenylacetylenes .

科学的研究の応用

Synthesis Techniques and Chemical Properties

A foundational aspect of research on this compound involves the development of synthesis techniques and understanding its chemical properties. The stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones offers a method to synthesize α-fluoro esters, demonstrating a mild new methodology for the removal of the synthetically useful sulfone moiety. This process allows for the desulfonylation of 2-fluoro-2-(pyrimidin-2-ylsulfonyl)alkanoates to give 2-fluoroalkanoates, which might be analogous to the synthesis pathway or chemical behavior of the compound (Wnuk, Rios, Khan, & Hsu, 1996).

Potential Applications in Heterocyclic Compound Synthesis

Research also extends to the compound's applications in synthesizing heterocyclic compounds, which are essential in drug development and material science. For instance, the reaction of ethyl 2,2-dihydropoly(per)fluoroalkanoate with N-phenacyl benzimidazole bromide in DMF yields pyrrolo[1,2-a]quinoxaline derivatives, suggesting that ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate could similarly participate in complex reactions to form biologically active heterocycles (Xue-chun Zhang & Wei‐yuan Huang, 1997).

Role in Asymmetric Synthesis and Alkaloid Synthesis

The compound's potential utility in asymmetric synthesis is underscored by research on related chemical structures. The asymmetric intramolecular Michael reaction of acyclic compounds to obtain pyrrolidine and piperidine derivatives, which are chiral building blocks for alkaloid synthesis, indicates a broader context where similar compounds, including ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate, could be used to achieve enantioselective synthesis (Hirai, Terada, Yamazaki, & Momose, 1992).

特性

IUPAC Name |

ethyl 2-[[2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O4S2/c1-2-31-22(30)14-7-3-5-9-16(14)25-19(28)13-33-23-26-17-11-12-32-20(17)21(29)27(23)18-10-6-4-8-15(18)24/h3-12H,2,13H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJFWOPINUELOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

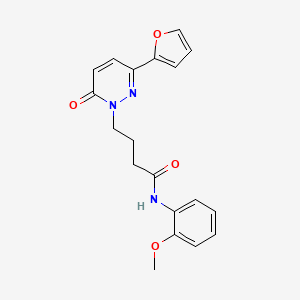

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2530163.png)

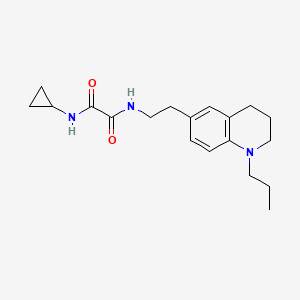

![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2530165.png)

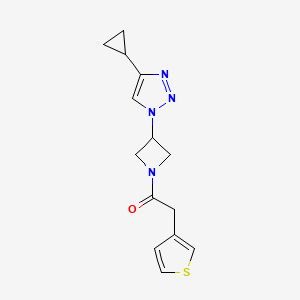

![N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B2530169.png)

![4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2530172.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2530175.png)